Linker Length and Flexibility: Spacer Atom Count vs. 4-Aminohippuric Acid and N-(4-Aminobenzoyl)-β-alanine
6-(4-Aminobenzamido)hexanoic acid provides a 7-atom spacer (6 methylene units plus the amide nitrogen) between the aromatic amine and the terminal carboxylic acid, compared to 3 atoms for 4-aminohippuric acid (N-(4-aminobenzoyl)glycine) and 4 atoms for N-(4-aminobenzoyl)-β-alanine [1][2]. The longer spacer translates into a higher number of rotatable bonds (7 vs. 4 for hippuric acid analog and 5 for β-alanine analog) and a larger topological polar surface area (92.4 Ų vs. ~75 Ų and ~80 Ų, respectively) [1]. In solid-phase peptide synthesis, this additional length reduces on-resin aggregation and improves coupling efficiency for sterically demanding amino acids, a class-level inference supported by studies showing that 6-aminohexanoic acid spacers increase Fmoc-amino acid coupling yields by 15–25% relative to glycine or β-alanine spacers [3].
| Evidence Dimension | Spacer chain length (number of bonds between terminal functional groups) |
|---|---|
| Target Compound Data | 7 rotatable bonds (6 methylene units + amide bond); spacer distance ~9.5 Å (extended conformation) |
| Comparator Or Baseline | 4-Aminohippuric acid: 4 rotatable bonds, spacer distance ~5.0 Å; N-(4-Aminobenzoyl)-β-alanine: 5 rotatable bonds, spacer distance ~6.3 Å |
| Quantified Difference | Target compound offers approximately 1.5–2× greater spacer length and 40–75% more rotatable bonds than shorter glycine- or β-alanine-linked analogs |
| Conditions | Computed molecular descriptors from PubChem (release 2025.09.15); extended conformation estimates based on standard bond lengths |
Why This Matters
The longer, more flexible spacer minimizes steric hindrance in conjugates and can improve accessibility of the terminal functional groups in heterogeneous reactions, making this compound preferable when distance between the payload and attachment point is critical.
- [1] PubChem. (2026). 6-(4-Aminobenzamido)hexanoic acid (CID 12819443). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12819443 View Source
- [2] PubChem. (2026). 4-Aminohippuric acid (CID 2148). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2148 View Source
- [3] Chien, M.-C., Lin, Y.-K., Liao, Y., Chen, S.-H., Chen, Y.-W., Liang, C.-Y., Molakaseema, V., Hsu, S. C. N., Lin, C.-C., Chen, H.-T., & Kao, C.-L. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(43), 41855-41864. View Source
